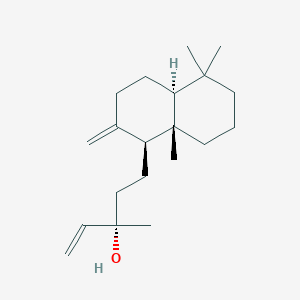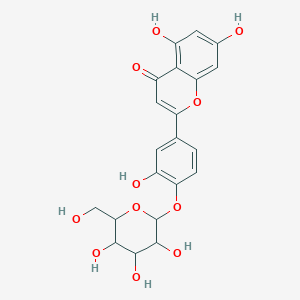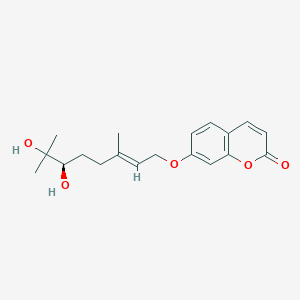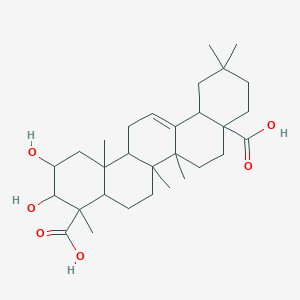
Tamarixetin
Vue d'ensemble
Description
La tamarixétine est un flavonol O-méthylé, un flavonoïde naturelLa tamarixétine a été isolée de la plante Tamarix ramosissima . Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses activités antioxydantes, anti-inflammatoires et anticancéreuses .
Mécanisme D'action
Target of Action
Tamarixetin, a flavonoid derived from Quercetin, targets multiple proteins. In silico analysis using reverse docking and PPI analysis indicated that out of 35 proteins targeted by this compound, the top 3 hub genes, namely, AKT1, ESR1 and HSP90AA1, were upregulated in breast tumor tissues . These genes play significant roles in cancer progression and patient survival .
Mode of Action
This compound interacts with its targets, leading to various changes at the molecular level. For instance, it has been shown to inhibit the phosphorylation of ERKs and AKT in both PLC/PRF/5 and HepG2 cells . This interaction disrupts the normal functioning of these proteins, thereby inhibiting the progression of diseases such as cancer .
Biochemical Pathways
This compound affects several biochemical pathways. The KEGG pathway analysis showed enrichment of target proteins of this compound in 33 pathways which are mainly involved in neoplastic signaling . For example, it has been shown to regulate the Nrf-2/Keap-1 pathway, thereby mitigating liver toxicity caused by polystyrene microplastics .
Pharmacokinetics
Research shows that this compound is safe to use because it has little self-toxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have significant molecular and cellular effects. In vitro cell-based studies demonstrated that this compound could inhibit cell proliferation, induce ROS and reduce mitochondrial membrane potential, leading to cell death . This compound induced cell cycle arrest at G2/M phase and inhibited the migration as well as the invasion of breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, this compound is derived from Tamarix plants, which are long-lived plants that can withstand extreme abiotic stresses, such as high temperatures, salt, and dryness . These environmental conditions could potentially influence the biosynthesis and stability of this compound.
Analyse Biochimique
Biochemical Properties
Tamarixetin interacts with a variety of enzymes, proteins, and other biomolecules. In silico analysis using reverse docking and PPI analysis indicated that out of 35 proteins targeted by this compound, the top 3 hub genes, namely, AKT1, ESR1 and HSP90AA1, were upregulated in breast tumor tissues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce ROS and reduce mitochondrial membrane potential, leading to cell death . This compound induced cell cycle arrest at G2/M phase and inhibited the migration as well as the invasion of breast cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It has been shown to negatively modulate TAC-induced nuclear translocation of NFAT and the activation of PI3K/AKT signaling pathways .
Temporal Effects in Laboratory Settings
This compound has been shown to have significant effects over time in laboratory settings. It has been demonstrated to have anti-inflammatory effects in an LPS-induced endotoxemia mouse model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to alleviate pressure-overload-induced cardiac hypertrophy in transverse aortic constriction (TAC) mouse model .
Metabolic Pathways
This compound is involved in a variety of metabolic pathways. The KEGG pathway analysis showed enrichment of target proteins of this compound in 33 pathways which are mainly involved in neoplastic signaling .
Transport and Distribution
It has been suggested that the intercellular transportation of ions in the salt glands is an energy-consuming process .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La tamarixétine peut être synthétisée par méthylation de la quercétine. Le processus implique l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme l'acétone ou le diméthylformamide à des températures élevées .
Méthodes de production industrielle : La production industrielle de tamarixétine implique l'extraction du composé à partir de sources végétales, en particulier de Tamarix ramosissima. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques chromatographiques .
Types de réactions :
Oxydation : La tamarixétine peut subir des réactions d'oxydation, conduisant à la formation de quinones et d'autres dérivés oxydés.
Réduction : La réduction de la tamarixétine peut produire des dihydroflavonols.
Substitution : La tamarixétine peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits :
Oxydation : Quinones et autres dérivés flavonoïdes oxydés.
Réduction : Dihydroflavonols.
Substitution : Dérivés flavonoïdes alkylés ou acylés.
4. Applications de la recherche scientifique
Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés flavonoïdes.
Biologie : Étudié pour son rôle dans la modulation des voies biologiques et son potentiel en tant qu'agent thérapeutique.
Médecine : Enquête sur ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses.
Industrie : Utilisé dans la formulation de compléments alimentaires et de nutraceutiques en raison de ses bienfaits pour la santé.
5. Mécanisme d'action
La tamarixétine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité antioxydante : Elle piège les radicaux libres et augmente l'expression des enzymes antioxydantes.
Activité anti-inflammatoire : Elle inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation comme NF-κB.
Activité anticancéreuse : La tamarixétine induit l'apoptose, inhibe la prolifération cellulaire et perturbe le cycle cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the formulation of dietary supplements and nutraceuticals due to its health benefits.
Comparaison Avec Des Composés Similaires
La tamarixétine est similaire à d'autres flavonoïdes comme la quercétine et l'isorhamnétine. Elle est unique en raison de son motif de méthylation spécifique, qui lui confère des propriétés pharmacologiques distinctes .
Quercetine : Un flavonol présentant des propriétés antioxydantes et anti-inflammatoires similaires mais dépourvu de méthylation en position 4 ’.
Isorhamnétine : Un autre flavonol O-méthylé, mais avec un groupe méthyle en position 3 ’ au lieu de la position 4 ’.
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGHARGJDXHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tamarixetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
603-61-2 | |
| Record name | Tamarixetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)






